2-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide
Description
2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core, substituted with pyridine and thiophene groups
Properties
Molecular Formula |
C20H14N2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-oxo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H14N2O3S/c23-19(16-12-14-6-1-2-8-17(14)25-20(16)24)22(13-15-7-5-11-26-15)18-9-3-4-10-21-18/h1-12H,13H2 |
InChI Key |
VVGORTHMZOUJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the pyridine and thiophene substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-OXO-N-(PYRIDIN-2-YL)-N-[(FURAN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE: Similar structure but with a furan ring instead of thiophene.
2-OXO-N-(PYRIDIN-2-YL)-N-[(BENZYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE: Similar structure but with a benzyl group instead of thiophene.
Uniqueness
The presence of the thiophene ring in 2-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to its analogs with furan or benzyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
